molecular formula C21H24N2O4S B2449208 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 955776-84-8

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2449208
M. Wt: 400.49
InChI Key: MZGISZNWVGLGRC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a tetrahydroisoquinoline ring attached to a cyclopropanecarbonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Catalytic Applications

Research demonstrates the catalytic potential of related benzenesulfonamide derivatives in organic synthesis. For instance, a study on rhodium-catalyzed cyanation using chelation-assisted C-H bonds employed a related sulfonamide as an efficient cyanating reagent. This methodology facilitated the synthesis of various benzonitrile derivatives, showcasing the reagent's utility in formal synthesis processes, including the production of isoquinoline alkaloids like menisporphine (Manthena Chaitanya et al., 2013).

Photoreactions and Mechanisms

Another study focused on the photoinduced electron transfer reactions involving methoxy-substituted cyclopropane derivatives. It highlighted the degenerate rearrangement of these compounds, elucidating the mechanism through spectroscopic methods. This research provided insights into the reaction pathways and energetics underlying these photoreactions, contributing to the understanding of complex organic reaction mechanisms (H. Ikeda et al., 2003).

Structural and Spectroscopic Studies

The structural and spectroscopic properties of sulfonamide analogs have been thoroughly investigated, shedding light on their interactions with metal ions. For example, a study on the syntheses and properties of Zinquin-related fluorophores explored how these compounds interact with Zn(II), demonstrating shifts in their ultraviolet/visible spectra upon metal binding. This research is pivotal in developing fluorescent probes for bioimaging and metal ion detection (M. Kimber et al., 2003).

Crystallography and Molecular Interactions

Crystallographic analyses offer profound insights into molecular structures and interactions. One study detailed the crystal structure of a sulfonylurea derivative, revealing intramolecular and intermolecular hydrogen bonding patterns. Such studies are crucial for understanding the molecular basis of chemical reactivity and the design of novel compounds with specific properties (Thomas Gelbrich et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future directions for research involving this compound could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-11-19(7-8-20(14)27-2)28(25,26)22-18-6-5-15-9-10-23(13-17(15)12-18)21(24)16-3-4-16/h5-8,11-12,16,22H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGISZNWVGLGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide

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